Guanosine, 6-O-ethyl-

Overview

Description

Synthesis Analysis

The synthesis of guanosine derivatives, including 6-O-ethyl-guanosine, involves several chemical methodologies to introduce ethyl groups at the O6 position of the guanine base. For instance, a novel route for the synthesis of N2-isobutyryl-2'-O-methyl guanosine introduces efficient protections during the methylation step, showcasing the complexity and precision required in synthesizing modified nucleosides (Zlatev, Vasseur, & Morvan, 2007). Another method involves the palladium-catalyzed cross-coupling reaction, highlighting the versatility of synthesis techniques for guanosine derivatives (Nagatsugi, Uemura, Nakashima, Maeda, & Sasaki, 1995).

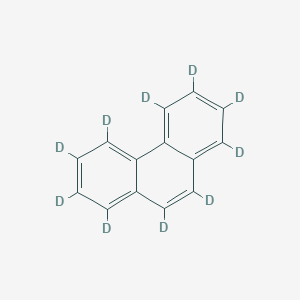

Molecular Structure Analysis

The molecular structure of guanosine derivatives, including those with modifications at the O6 position, plays a crucial role in their function and reactivity. Techniques such as NMR and X-ray crystallography are instrumental in elucidating these structures. For example, studies on guanosine derivatives silylated at both the O6 and amino groups provide insights into the intermediate structures facilitating subsequent reactions for RNA synthesis (Fan, Gaffney, & Jones, 2004).

Chemical Reactions and Properties

Guanosine, 6-O-ethyl-, undergoes various chemical reactions that underscore its reactivity and potential applications. For instance, reactions involving guanosine derivatives highlight the utility of these compounds in forming cross-linking agents and further demonstrate the versatility in their chemical reactions (Nagatsugi et al., 1995).

Physical Properties Analysis

The physical properties of guanosine derivatives, such as solubility, melting point, and stability, are influenced by their specific structural modifications. Research into the synthesis and properties of poly(O6-methylguanylic acid) and poly(O6-ethylguanylic acid) reveals insights into the hypochromicity and secondary structures of these polymers, indicating considerable stability and structural integrity (Mehta & Ludlum, 1976).

Chemical Properties Analysis

The chemical properties of 6-O-ethyl-guanosine derivatives, such as reactivity towards other molecules and stability under various conditions, are critical for their applications. Studies on the reactions and stability of O6-substituted guanosine derivatives provide valuable information on their behavior in chemical environments and potential for further functionalization (Daskalov, Sekine, & Hata, 1981).

Scientific Research Applications

Neuroprotective Properties and CNS Applications

Guanosine, known for its significant functions in cell metabolism, has shown considerable neuroprotective effects in various studies. It modulates extracellular activities in the central nervous system (CNS) and exhibits protective roles in response to degenerative diseases or injuries. Research has identified guanosine's neurotrophic and neuroprotective effects, preventing harmful consequences of seizures, spinal cord injury, pain, mood disorders, and aging-related diseases such as ischemia, Parkinson’s, and Alzheimer’s diseases. Guanosine interacts with glutamatergic and adenosinergic systems and influences calcium-activated potassium channels. Its intracellular mechanisms mitigate oxidative damage, mitochondrial dysfunction, and inflammatory burden, and modulate glutamate transport, showcasing its potential in therapeutic applications for brain disorders (Lanznaster et al., 2016).

Role in Neuropathologies

Further emphasizing its neuroprotective properties, guanosine's role in neuropathologies has been extensively reviewed. It is recognized for reducing neuroinflammation, oxidative stress, and excitotoxicity, and for its trophic effects on neuronal and glial cells. Guanosine's protective impact has been validated in various experimental models of CNS diseases, including ischemic stroke, Alzheimer's disease, Parkinson's disease, spinal cord injury, nociception, and depression. The underlying mechanisms seem to involve activation of intracellular signaling pathways and interaction with the adenosinergic system, stimulating neuroprotective and regenerative processes in the CNS. This positions guanosine as a promising therapeutic target for multiple neuropathologies (Bettio et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

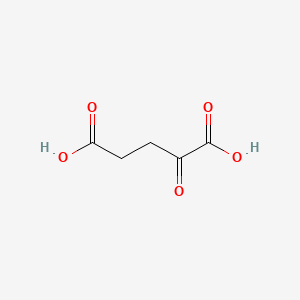

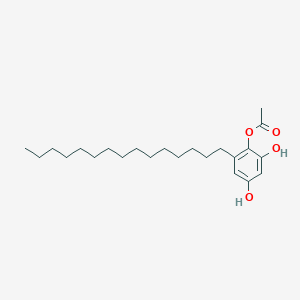

(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMNBCLMSGJHTI-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960304 | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine, 6-O-ethyl- | |

CAS RN |

39708-01-5 | |

| Record name | Guanosine, 6-O-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)

![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)